3H-1,2-Benzodithiole-3-thione

Description

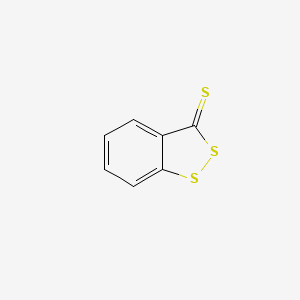

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-benzodithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJSZGTNIFSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187197 | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-42-5 | |

| Record name | Dithiosulfindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2-Benzodithiole-3-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOSULFINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3ZFE8YHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3h 1,2 Benzodithiole 3 Thione and Its Analogues

Established Synthetic Routes to the 1,2-Dithiole-3-thione Ring System

Traditional methods for constructing the 1,2-dithiole-3-thione core often rely on sulfurization reactions using potent sulfur-transfer reagents. These routes have been foundational in the exploration of this class of compounds.

Synthesis via Phosphorus Pentasulfide and Related Reagents (e.g., P4S10)

Phosphorus pentasulfide (P₄S₁₀) is a cornerstone reagent in the synthesis of 1,2-dithiole-3-thiones. mdpi.com It is frequently used, often in combination with elemental sulfur, to convert suitable precursors into the desired heterocyclic system. google.com For instance, the reaction of 3-oxoesters with P₄S₁₀, typically in a high-boiling solvent like toluene (B28343) or xylene, can yield the corresponding 4,5-disubstituted-1,2-dithiole-3-thiones. mdpi.com

A significant improvement to this method involves the addition of hexamethyldisiloxane (B120664) (HMDO). The combination of P₄S₁₀, elemental sulfur, and HMDO has been shown to efficiently convert 3-oxoesters to dithiolethiones, often with yields comparable or superior to those obtained with other reagents like Lawesson's reagent. audreyli.comacs.org This improved protocol offers the advantage of a simpler workup procedure, as the byproducts derived from the reagent can be removed through hydrolysis or simple filtration. audreyli.com For example, the synthesis of 5-methyl-3H-1,2-dithiole-3-thione from ethyl acetoacetate (B1235776) using P₄S₁₀ and HMDO has been demonstrated as a high-yield procedure. google.com

The reaction of 2,2'-dithiodibenzoic acid with phosphorus pentasulfide in a xylene solution is another route to produce the fused ring system, specifically 3H-1,2-benzodithiole-3-thione. researchgate.net Similarly, treating benzisothiazolinone with P₄S₁₀ can yield a mixture containing this compound. researchgate.net

Table 1: Synthesis of 3H-1,2-Dithiole-3-thiones using P₄S₁₀ and HMDO

| R¹-Group | R²-Group | Reaction Time (hr) | HPLC Yield (%) | Isolated Yield (%) |

|---|---|---|---|---|

| Me | H | 1 | 98 | 80 |

| Et | H | 2 | 98 | 74 |

| Ph | H | 1 | 83 | 70 |

| t-Butyl | H | 8 | 93 | 83 |

| 1-Adamantyl | H | 5 | 78 | 70 |

| Ferrocenyl | H | 0.5 | 45 | 36 |

| Me | Me | 2 | 95 | 87 |

| Me | i-Pr | 2 | 86 | 72 |

| -(CH₂)₄- | 1 | 98 | 86 | |

| -(CH₂)₃- | 2 | 83 | 71 | |

| Pyrazinyl | Me | 1 | 19 | - |

Data sourced from a study on the preparation of 3H-1,2-dithiole-3-thiones from 3-oxoesters. google.com

Utilization of Lawesson's Reagent and Elemental Sulfur

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is another widely employed sulfurizing agent for the synthesis of 1,2-dithiole-3-thiones. Its reaction with 3-oxoesters, often in the presence of elemental sulfur and refluxing in a solvent like toluene, provides the target compounds in high yields. mdpi.com This method has been particularly useful for the synthesis of various substituted dithiole-3-thiones.

While effective, Lawesson's reagent can sometimes be less efficient than the P₄S₁₀/HMDO combination, and the purification of the final products can be complicated by the reagent's byproducts. mdpi.comaudreyli.com Nevertheless, it remains a valuable tool in the synthetic chemist's arsenal, especially in cases where other methods may falter. For instance, in the synthesis of certain 4-oxothiazolidine enaminoketones, Lawesson's reagent induces a ring-opening-closing transformation to produce functionalized 1,2-dithiole-3-ylidene thiones. canterbury.ac.nz

One-Pot Syntheses from Precursor Molecules

One-pot synthetic strategies offer significant advantages in terms of efficiency and resource utilization. For the synthesis of 5-alkylthio-3H-1,2-dithiole-3-thiones, a one-pot reaction of dialkyl malonate esters with a mixture of P₂S₅ and elemental sulfur in boiling xylene has been developed. researchgate.net This reaction is catalyzed by a mixture of 2-mercaptobenzothiazole (B37678) and zinc oxide and provides moderate yields for malonate esters derived from primary alcohols. researchgate.net

Another approach involves the reaction of 1,2-benzenedithiols or their synthetic equivalents, such as 1,3-benzodithiole-2-thiones, with elemental sulfur in liquid ammonia (B1221849) at ambient temperature. oup.com This method has been successful in producing benzopentathiepins, which are related polysulfide structures. oup.com Furthermore, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed to synthesize 1,3,5-triazine-2,4-dithione derivatives, showcasing the versatility of multicomponent reactions in heterocyclic synthesis. beilstein-journals.org

Novel and Catalytic Approaches

More recent synthetic efforts have focused on the development of catalytic methods, which often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Copper-Catalyzed Synthetic Protocols for Benzodithiole Skeletons

Copper-catalyzed cross-coupling reactions have emerged as a powerful strategy for the formation of carbon-sulfur bonds. nih.govacs.org An efficient and modular copper-catalyzed protocol has been developed for the synthesis of benzodithiole derivatives. acs.orgacs.org This method involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) in the presence of a copper catalyst and a base like cesium carbonate. nih.gov A key feature of this reaction is an unexpected sulfur rearrangement that leads to the formation of the 3H-benzo[c] mdpi.comnih.govdithiol-3-imine skeleton. acs.org

The proposed mechanism involves the initial formation of a benzothietane-2-imine intermediate through an intramolecular copper-catalyzed Ullmann coupling. nih.govacs.org This is followed by cleavage of a C-S bond and subsequent reaction with elemental sulfur to form the dithiole ring. nih.govacs.org This copper-catalyzed approach is switchable; in the absence of elemental sulfur, the reaction can lead to the formation of eight-membered dibenzodithiocine rings. nih.govacs.org

Table 2: Copper-Catalyzed Synthesis of Benzodithiole Derivatives

| Entry | R¹ | R² | Yield (%) |

|---|---|---|---|

| 1 | Ph | H | 81 |

| 2 | 4-MeC₆H₄ | H | 85 |

| 3 | 4-MeOC₆H₄ | H | 83 |

| 4 | 4-FC₆H₄ | H | 79 |

| 5 | 4-ClC₆H₄ | H | 78 |

| 6 | 4-BrC₆H₄ | H | 75 |

| 7 | 3-MeC₆H₄ | H | 82 |

| 8 | 2-MeC₆H₄ | H | 76 |

| 9 | Thiophen-2-yl | H | 72 |

| 10 | Ph | Me | 75 |

Yields are for isolated products from the reaction of 2-bromo-N-substituted-benzothioamides with S₈ catalyzed by CuI. nih.gov

Reactions Involving Wittig Reagents and Derivatives

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds and have also been applied to the synthesis and modification of sulfur-containing heterocycles. tandfonline.comorganic-chemistry.org The reaction of 4,5,6,7-tetrahydro-3H-1,2-benzo mdpi.comnih.govdithiole-3-thione with various Wittig and Wittig-Horner reagents has been explored. tandfonline.com

The outcome of these reactions is highly dependent on the nature of the Wittig reagent. For example, reaction with methylenetriphenylphosphorane (B3051586) can lead to the formation of a tetrahydrobenzothiophene-3(2H)-thione derivative. tandfonline.com In contrast, other stabilized Wittig reagents can react to form hexahydrobenzothiaphosphinine-4-thione derivatives. tandfonline.comresearchgate.net These reactions provide a synthetic route to novel organosulfur and organophosphorus compounds derived from the 1,2-dithiole-3-thione scaffold. tandfonline.com

Preparation of Substituted and Functionalized 3H-1,2-Benzodithiole-3-thiones

The synthesis of this compound and its derivatives has been accomplished through various chemical strategies. These methods often involve the construction of the dithiole ring onto a pre-functionalized benzene (B151609) precursor or the modification of the benzodithiole core itself. The methodologies allow for the introduction of a range of substituents onto the aromatic ring, providing access to a library of analogues for further investigation.

One notable and modular approach involves a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). nih.govacs.orgacs.org This method proceeds via a proposed sulfur rearrangement and leads to the formation of (Z)-N-aryl-3H-benzo[c] Current time information in Bangalore, IN.researchgate.netdithiol-3-imines. These imine intermediates can then be readily converted to the corresponding 3H-1,2-benzodithiole-3-thiones through acidic hydrolysis. acs.org

The copper-catalyzed protocol has been shown to be tolerant of a variety of functional groups on both the benzothioamide and the N-aryl substituent. For instance, the benzene ring of the benzothioamide can be substituted with both electron-donating groups, such as methyl and methoxy, and electron-withdrawing groups, like chloro and fluoro. acs.org The reaction conditions typically involve using copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) (o-phen) as the ligand, and cesium carbonate (Cs₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov

The scope of this reaction is demonstrated by the successful synthesis of various substituted benzodithiole imine precursors. These precursors can be subsequently hydrolyzed to yield the desired thione derivatives. The following table summarizes the synthesis of various substituted (Z)-N-aryl-3H-benzo[c] Current time information in Bangalore, IN.researchgate.netdithiol-3-imine derivatives, which are direct precursors to the corresponding thiones.

Table 1: Synthesis of Substituted (Z)-N-Aryl-3H-benzo[c] Current time information in Bangalore, IN.researchgate.netdithiol-3-imine Precursors via Copper-Catalysis. The R¹ substituent is on the benzodithiole ring, and R² is on the imine nitrogen. Data sourced from acs.org.

Another established method for the preparation of the parent this compound involves the treatment of benzisothiazolinone with tetraphosphorus (B14172348) decasulfide (P₄S₁₀). dntb.gov.ua This reaction provides a high-yield route to the unsubstituted compound and could potentially be applied to substituted benzisothiazolinones to afford functionalized analogues. dntb.gov.ua

Advanced Spectroscopic and Crystallographic Investigations of 3h 1,2 Benzodithiole 3 Thione

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction has been a pivotal technique in determining the precise three-dimensional arrangement of atoms in the crystalline state of 3H-1,2-benzodithiole-3-thione.

Analysis of Bond Lengths, Bond Angles, and Planarity

Detailed X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the this compound molecule. The molecule is composed of a benzene (B151609) ring fused to a five-membered dithiole ring containing two sulfur atoms and a thione group. iucr.org It exhibits a nearly planar geometry. iucr.org

Key bond lengths determined for one of the polymorphs include 2.064(1) Å for the S1–S2 bond, 1.738(4) Å for the C5–S1 bond, 1.726(4) Å for the C3–S2 bond, and a shorter 1.645(3) Å for the C3=S10 thione double bond. iucr.org The bond angles within the dithiole ring, such as C5–S1–S2 at 94.0(1)° and S1–S2–C3 at 98.3(1)°, deviate from ideal values, indicating ring strain. iucr.org The angle S2–C3–C4 is reported as 113.1(2)°, a deviation from the expected 120° for a sp² hybridized carbon, which is part of the C3=S10 double bond. iucr.org

| Bond | Length (Å) |

|---|---|

| S1–S2 | 2.064(1) |

| C5–S1 | 1.738(4) |

| C3–S2 | 1.726(4) |

| C3=S10 | 1.645(3) |

| Angle | Degree (°) |

|---|---|

| C5–S1–S2 | 94.0(1) |

| S1–S2–C3 | 98.3(1) |

| S2–C3–C4 | 113.1(2) |

Polymorphism and Crystallization Conditions

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed for this compound. iucr.orgwikipedia.org The specific polymorph obtained is dependent on the crystallization conditions. For instance, recrystallization from a toluene (B28343) solution yields a monoclinic polymorph in the C2/c space group. iucr.org In contrast, when diethyl ether is used as the solvent for recrystallization, a different monoclinic polymorph crystallizing in the P21/n space group is formed. iucr.org This highlights the sensitivity of the solid-state structure to the solvent environment during crystallization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution, providing detailed information about the connectivity and chemical environment of its atoms.

Comprehensive ¹H and ¹³C NMR Studies

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum typically shows signals corresponding to the four protons on the benzene ring. researchgate.net The ¹³C NMR spectrum reveals the chemical shifts of the seven carbon atoms in the molecule, including the characteristic downfield signal of the thione carbon (C=S). researchgate.netrsc.org These one-dimensional NMR techniques are essential for initial structural verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and map the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net Correlation Spectroscopy (COSY) experiments establish the coupling relationships between adjacent protons (¹H-¹H correlations), helping to identify the spin systems within the aromatic ring. github.iosdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to determine the direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C correlations). github.ionanalysis.com This is particularly useful for assigning the carbon signals of the protonated aromatic carbons. epfl.ch By combining the information from COSY and HSQC, a detailed map of the molecular framework can be constructed, confirming the structure of this compound in solution. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods are pivotal in elucidating the structural and electronic characteristics of this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, specific absorption bands in the infrared spectrum correspond to the vibrational modes of its constituent bonds.

Key FT-IR spectral data for this compound and a related mercury(II) complex are presented below. The spectrum of the pure compound is crucial for confirming its synthesis and purity. researchgate.net The analysis of its metal complex reveals shifts in vibrational frequencies, indicating coordination of the ligand to the metal center. In the mercury(II) complex, the thiocarbonyl sulfur atom of the this compound ligand coordinates to the mercury atom. nih.gov

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| [Hg₂I₄(C₇H₄S₃)₂] | ν(C=C) | 1447 | ms | nih.gov |

| [Hg₂I₄(C₇H₄S₃)₂] | ν(C=S) | 991.3 | vs | nih.gov |

| [Hg₂I₄(C₇H₄S₃)₂] | ν(Hg—S) | 256.5 | ms | nih.gov |

| [Hg₂I₄(C₇H₄S₃)₂] | ν(Hg—I) | 167.8 | vs | nih.gov |

UV-Photoelectron Spectroscopy (UV-PES) provides valuable information about the electronic structure of molecules by measuring the ionization potentials corresponding to the removal of electrons from different molecular orbitals. nih.govthermofisher.com The study of this compound using this technique, particularly in conjunction with flash vacuum thermolysis (FVT), has been instrumental in identifying transient species and understanding reaction mechanisms.

During the FVT of 4H-1,3-benzodithiin-4-thione, this compound is formed as one of the products. tandfonline.com The UV-photoelectron spectrum recorded during this process helps in characterizing the electronic transitions of the formed species. tandfonline.com The interpretation of these experimental spectra is often supported by theoretical calculations to assign the observed ionization bands to specific molecular orbitals. tandfonline.comresearchgate.net

A study on the FVT of 4H-1,3-benzodithiin-4-thione reported the formation of this compound and phenanthro[9,10-c]-1,2-dithiete. tandfonline.com The UV-PES technique was used to characterize the unstable intermediate, benzothiet-2-thione. tandfonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. libretexts.org For this compound, which has a molecular formula of C₇H₄S₃, the molecular weight is 184.302 g/mol . nist.govnist.gov

Electron ionization mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern provides a fingerprint of the molecule, with characteristic fragment ions resulting from the cleavage of specific bonds within the molecular ion. Studies on related dithiole-thiones have shown that the fragmentation patterns can be complex but are highly useful for structural confirmation. tandfonline.com The pure compound has been characterized using various techniques including GC-MS, which combines gas chromatography with mass spectrometry. researchgate.net

Thermal Analysis (TG, DTG, DTA, DSC) for Purity and Stability Assessment

Thermal analysis techniques, including Thermogravimetry (TG), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to assess the purity and thermal stability of a compound. abo.fi These methods measure changes in physical properties as a function of temperature.

For this compound, thermal analyses have been conducted to characterize the pure compound. researchgate.net TG and DTG curves provide information about mass loss events, such as decomposition, as the temperature increases. scielo.br DTA and DSC curves indicate whether these processes are endothermic or exothermic. scielo.br

An enthalpy of sublimation of 102.6 ± 0.4 kJ/mol at 355 K has been reported for this compound, derived from data in the temperature range of 350 K to 361 K. nist.gov This value is an indicator of the substance's volatility and the energy required to transition from the solid to the gaseous state.

Chemical Reactivity and Transformation Mechanisms of 3h 1,2 Benzodithiole 3 Thione

Cycloaddition Reactions

3H-1,2-Benzodithiole-3-thione participates in various cycloaddition reactions, leveraging the reactivity of its thione group and the dithiole ring system. These reactions provide pathways to more complex heterocyclic structures.

Reactions with Alkynes and Alkenes

The interaction of this compound with alkynes and alkenes can lead to [2+2] and other cycloaddition products. For instance, gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes has been shown to produce cyclobutenes. organic-chemistry.org The success of this reaction often depends on the use of sterically hindered catalysts that selectively activate the alkyne. organic-chemistry.org Similarly, visible light has been used to induce denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes, yielding isoindolinones and isoquinolinones, respectively. rsc.org These cycloaddition reactions are valuable for creating diverse molecular scaffolds. thieme.decore.ac.uk

Reactions with Isonitriles and Nitrilimines

This compound can react with isonitriles and nitrilimines, which are 1,3-dipoles, leading to various heterocyclic products. Isocyanide-based multicomponent reactions are particularly significant in the synthesis of diverse heterocyclic compounds. nih.gov For example, the reaction of nitrones with isocyanides, often silver-assisted, can yield 1,2,4-oxadiazolidin-5-ones through a [3+2] annulation. nih.gov Nitrilimines, generated in situ, react with various dipolarophiles to form pyrazole (B372694) derivatives. researchgate.net These reactions highlight the utility of 1,3-dipolar cycloaddition in constructing complex nitrogen- and sulfur-containing rings. researchgate.net

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a key reaction pathway for this compound and related compounds. researchgate.net These reactions often involve zwitterionic intermediates, although the mechanism can sometimes be concerted. mdpi.com Thiocarbonyl ylides, for example, can undergo [3+2] cycloaddition with various dipolarophiles. researchgate.net Such reactions provide a powerful tool for synthesizing five-membered heterocyclic rings. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the reactants and the reaction conditions.

Ring Transformations and Recyclization Reactions

The this compound ring system can undergo transformations and recyclizations, leading to a variety of other heterocyclic structures. These reactions often involve the displacement of one or more sulfur atoms. For instance, reaction with ethylene- and trimethylenediamines can lead to the displacement of two sulfur atoms, forming o-mercaptophenyl-substituted nitrogen heterocycles. rsc.org In contrast, reactions with monoamines typically displace only one sulfur atom. rsc.org Ring transformations can also be initiated by cycloaddition reactions, where the initial adduct rearranges to a more stable heterocyclic system. researchgate.net These transformations are valuable for creating novel molecular frameworks from readily available starting materials.

Sulfur Extrusion and Rearrangement Processes

Sulfur extrusion is a common process in the chemistry of this compound, often driven by the formation of more stable products. researchgate.net These reactions can be induced thermally or photochemically and may involve the loss of either the exocyclic or an in-ring sulfur atom. researchgate.net For example, the reaction of this compound with diphenyldiazomethane in the presence of a copper catalyst results in the predominant extrusion of the exocyclic sulfur atom. researchgate.net In some cases, sulfur extrusion is accompanied by rearrangement, leading to significant changes in the molecular skeleton. acs.orgresearchgate.net

A notable example of rearrangement is the copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur, which proceeds through a proposed sulfur rearrangement to yield benzodithiole derivatives. acs.orgresearchgate.net

Table 1: Examples of Sulfur Extrusion and Rearrangement Reactions

| Reactant(s) | Conditions | Product(s) | Key Transformation |

| This compound, Diphenyldiazomethane | Copper(II) acetylacetonate | 4,5-Benzo-3-diphenylmethylene-1,2-dithiole | Extrusion of exocyclic sulfur. researchgate.net |

| 2-Bromo-benzothioamides, S₈ | CuI, o-phen, Cs₂CO₃, DMF, 100 °C | Benzodithiole derivatives | Sulfur rearrangement. acs.orgresearchgate.net |

| 3-Aryl-2-carbomethoxy-4,5-dihydro-1,4-benzothiazepines | N-chlorosuccinimide | 3-Aryl-4-carbomethoxyisoquinolines | Sulfur extrusion from the seven-membered ring. researchgate.net |

Thermal Transformations and Flash Vacuum Thermolysis Pathways

High temperatures can induce significant transformations in this compound and related sulfur heterocycles. Flash vacuum thermolysis (FVT) is a powerful technique for studying these gas-phase, unimolecular reactions. Under FVT conditions, molecules can undergo rearrangements and fragmentations that are not observed in solution. For example, the thermolysis of certain thiones can lead to the formation of reactive intermediates like thioketenes. researchgate.net The thermal decomposition of 4H-3,1-benzoxathiin-4-thione, a related compound, depends on the substitution pattern, leading to different products. researchgate.net The study of these high-temperature reactions provides insight into the fundamental reactivity and stability of these sulfur-containing heterocyclic systems. researchgate.net

Metal-Catalyzed Rearrangements

While metal-catalyzed rearrangements of the pre-formed this compound ring system are not extensively documented, related metal-catalyzed reactions that form the benzodithiole skeleton through a rearrangement process are of significant interest. A key example is a copper-catalyzed protocol that synthesizes benzodithiole derivatives from 2-bromo-benzothioamides and elemental sulfur (S₈). nih.govacs.org

This reaction does not start with the benzodithiolethione itself but rather constructs the core ring system via a reaction that involves an unexpected sulfur rearrangement. acs.org The process is initiated by reacting a 2-bromo-N-arylbenzothioamide with elemental sulfur in the presence of a copper(I) iodide catalyst and cesium carbonate as a base. nih.govacs.org Instead of a simple thiolation at the aryl-bromide bond, the reaction proceeds through a complex pathway to yield (Z)-N-aryl-3H-benzo[c] nih.govnih.govdithiol-3-imines. acs.org These imine products can subsequently be converted to their corresponding 3H-1,2-benzodithiol-3-one derivatives through acidic hydrolysis. acs.org

The proposed mechanism for this transformation involves several steps. nih.govacs.org Initially, the benzothioamide is deprotonated by the base. An intramolecular copper-catalyzed Ullmann-type coupling is thought to form a highly reactive benzothietane-2-imine intermediate. nih.govacs.org This intermediate is not stable and undergoes a cleavage of the C–S bond, leading to a ring-opened thiophenolate. This species then reacts with the elemental sulfur, ultimately rearranging and cyclizing to form the thermodynamically more stable five-membered 1,2-dithiole (B8566573) ring of the final imine product. nih.govacs.org

This method provides an efficient and modular route to the 1,2-benzodithiole core structure, which is a precursor to the thione of interest. nih.gov

Table 1: Copper-Catalyzed Synthesis of Benzodithiole Derivatives via Rearrangement

| Starting Material | Catalyst/Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-bromo-N-phenylbenzothioamide | CuI (10 mol%), o-phenanthroline (20 mol%), S₈, Cs₂CO₃ | DMF, 100 °C | (Z)-N-phenyl-3H-benzo[c] nih.govnih.govdithiol-3-imine | 85% | acs.org |

| 2-bromo-N-(p-tolyl)benzothioamide | CuI (10 mol%), o-phenanthroline (20 mol%), S₈, Cs₂CO₃ | DMF, 100 °C | (Z)-N-(p-tolyl)-3H-benzo[c] nih.govnih.govdithiol-3-imine | 83% | acs.org |

| 2-bromo-N-(4-methoxyphenyl)benzothioamide | CuI (10 mol%), o-phenanthroline (20 mol%), S₈, Cs₂CO₃ | DMF, 100 °C | (Z)-N-(4-methoxyphenyl)-3H-benzo[c] nih.govnih.govdithiol-3-imine | 78% | acs.org |

| (Z)-N-phenyl-3H-benzo[c] nih.govnih.govdithiol-3-imine | HCl (aq) | CH₂Cl₂, rt | 3H-1,2-Benzodithiol-3-one | 95% | acs.org |

Reactions with Organometallic Reagents and Related Species

The reaction of this compound with organometallic reagents primarily involves the electrophilic carbon of the thiocarbonyl group (C=S). While specific studies on the reaction with Grignard or organolithium reagents are not detailed in the available literature, the reactivity can be inferred from general principles. These strong carbon nucleophiles are expected to attack the thiocarbonyl carbon, leading to the formation of a new carbon-carbon bond and a thiol intermediate after workup.

More detailed research has been conducted on the reactions with related organophosphorus species, specifically Wittig and Wittig-Horner reagents. A study on 4,5,6,7-tetrahydro-3H-1,2-benzo nih.govnih.govdithiole-3-thione, a saturated analog of the title compound, provides significant insight. tandfonline.com The behavior of these reagents is highly dependent on their structure and reactivity. tandfonline.com

The reaction with a non-stabilized Wittig reagent like methylenetriphenylphosphorane (B3051586) resulted in a desulfurization-rearrangement reaction, yielding a tetrahydrobenzothiophene-3(2H)-thione derivative rather than a simple Wittig olefination product. tandfonline.com In contrast, reactions with stabilized Wittig reagents (e.g., those containing ester or ketone functionalities) led to different outcomes, including the formation of novel thiaphosphininethione and triphenylphosphoranylidenecyclobutane derivatives. tandfonline.com

The reaction with Wittig-Horner reagents, such as triethyl phosphonoacetate, behaves similarly to a Knoevenagel condensation. tandfonline.com This type of reaction is known for 3H-benzo nih.govnih.govdithiole-3-thiones reacting with active methylene (B1212753) compounds. tandfonline.com The mechanism involves the nucleophilic attack of the phosphonate (B1237965) carbanion on the thiocarbonyl carbon, followed by an intramolecular cyclization and elimination sequence that ultimately results in the expulsion of H₂S to form a new exocyclic double bond. tandfonline.com

Table 2: Reactions of a this compound Analog with Wittig and Wittig-Horner Reagents

| Substrate | Reagent | Conditions | Major Product Type | Source |

|---|---|---|---|---|

| 4,5,6,7-tetrahydro-3H-1,2-benzodithiole-3-thione | Methylenetriphenylphosphorane (Wittig reagent) | Toluene (B28343), reflux | Tetrahydrobenzothiophene-3(2H)-thione | tandfonline.com |

| 4,5,6,7-tetrahydro-3H-1,2-benzodithiole-3-thione | (Ethoxycarbonylmethylene)triphenylphosphorane (Stabilized Wittig reagent) | Toluene, reflux | Thiaphosphininethione derivative | tandfonline.com |

| 4,5,6,7-tetrahydro-3H-1,2-benzodithiole-3-thione | Triethyl phosphonoacetate (Wittig-Horner reagent) | Toluene, reflux | Exocyclic unsaturated ester (Knoevenagel-type product) | tandfonline.com |

| 4,5,6,7-tetrahydro-3H-1,2-benzodithiole-3-thione | Diethyl (cyanomethyl)phosphonate (Wittig-Horner reagent) | Toluene, reflux | Exocyclic unsaturated nitrile (Knoevenagel-type product) | tandfonline.com |

Computational and Theoretical Investigations of 3h 1,2 Benzodithiole 3 Thione

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including atoms and molecules. By focusing on the spatially dependent electron density, DFT allows for the determination of a system's properties, offering a balance between accuracy and computational cost. This makes it an invaluable tool for exploring the intricacies of molecules like 3H-1,2-Benzodithiole-3-thione.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, computational studies confirm that the molecule possesses a nearly planar geometry. researchgate.net This planarity is a consequence of the fused ring system.

Geometry optimization is typically performed using DFT methods, where the goal is to find the minimum energy structure on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles represent the equilibrium geometry of the molecule. For similar heterocyclic thione systems, studies have shown a high degree of correlation between geometric parameters obtained from DFT calculations and those determined experimentally through X-ray crystallography. najah.edu The optimization process for related sulfur-containing heterocyclic compounds has been successfully carried out using various DFT functionals and basis sets, providing confidence in the theoretically predicted structures. najah.eduajol.info

Table 1: Representative Theoretical vs. Experimental Structural Data Comparison for a Related Thione System (Note: This table illustrates the typical agreement between calculated and experimental data for similar heterocyclic systems, as specific DFT data for this compound was not available in the reviewed sources.)

| Parameter | DFT Calculated Value | Experimental (XRD) Value |

| Bond Length (C=S) | Varies (e.g., ~1.68 Å) | Varies (e.g., ~1.680 Å) najah.edu |

| Bond Angle (C-S-S) | Varies | Varies |

| Dihedral Angle | Near 0° for planarity | Near 0° for planarity najah.edu |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how a molecule will interact with other species. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

In DFT studies of various organic and heterocyclic molecules, the HOMO-LUMO gap is a routinely calculated property to predict their behavior. ajol.infoirjweb.com For instance, a small energy gap in a molecule suggests that it is "soft," unstable, and reactive. researchgate.net This analysis helps in understanding the charge transfer that occurs within the molecule. nih.gov

Table 2: Conceptual Global Reactivity Descriptors from HOMO-LUMO Energies (Note: This table outlines the parameters derived from HOMO and LUMO energies, which are used to analyze molecular reactivity.)

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

Electrostatic Potential and Electron Density Topography

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. orientjchem.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (rich in electrons and prone to electrophilic attack), while blue areas denote positive potential (electron-poor and susceptible to nucleophilic attack). orientjchem.org

A detailed investigation of 3H-1,2-benzodithiol-3-(thi)one derivatives using electrostatic potential calculations has revealed specific electronic features. researchgate.net These studies show the presence of three σ-hole regions around the S-S bond. A σ-hole is an area of positive electrostatic potential on an atom, located along the extension of a covalent bond, which can engage in attractive noncovalent interactions. researchgate.net

Furthermore, the topological analysis of the electron density (ρ(r)) provides insights into the nature of the chemical bonds. For the S-S bond in the benzodithiole system, this analysis points to its weak nature. researchgate.net The study of the Laplacian of the electron density (∇²ρ(r)) helps to describe σ-hole and lone-pair regions in terms of charge depletion and charge concentration sites, respectively, which are crucial for understanding intermolecular interactions and molecular assembly. researchgate.net

Mechanistic Pathway Modeling and Transition State Analysis

For complex heterocyclic systems, DFT calculations have been successfully employed to unravel reaction mechanisms. For example, in the synthesis of related researchgate.netajol.infodithiolo[3,4-b]pyridine derivatives, DFT calculations were used to explore the reaction pathway in detail. mdpi.com Such studies involve locating the transition state structures for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. mdpi.com

Elucidation of Reaction Barriers and Rate-Limiting Steps

In a study on the formation of a researchgate.netajol.infodithiolo[3,4-b]pyridine system, DFT calculations revealed that the rate-limiting step was a cyclization process leading to the closure of a dihydropyridine (B1217469) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com Similarly, computational investigations into the Barton-Kellogg reaction involving thioketones identified the initial [3+2] cycloaddition as the rate-determining step. researchgate.net These examples highlight the capability of computational methods to provide quantitative insights into reaction kinetics that are often difficult to obtain experimentally.

Computational Prediction of Reaction Products and Selectivity

Beyond elucidating mechanisms, computational modeling can predict the likely products of a reaction and explain selectivity (i.e., why one product is formed over another). By comparing the energies of different possible transition states and products, chemists can forecast the outcome of a reaction.

For instance, mechanistic studies on the reactions of thioketones have used computational methods to show why certain products, like thiiranes, are formed exclusively, while ruling out alternative pathways that would lead to different products. researchgate.net The analysis of activation parameters for different potential reaction channels allows for a rational explanation of the observed regioselectivity or stereoselectivity. While specific predictive studies for this compound were not found in the surveyed literature, the methodologies are well-established for related compounds and could be readily applied to predict its reactivity with various reagents.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of the molecule, which can be correlated with experimental data to confirm structural assignments and understand the underlying physical phenomena. The comparison between calculated and experimental spectra is a cornerstone of modern chemical analysis. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR)

The vibrational spectrum of this compound has been investigated using both experimental Fourier-transform infrared (FT-IR) spectroscopy and theoretical DFT calculations. The experimental data, as reported in studies such as Alheety et al. (2022), provides a fingerprint of the molecule's vibrational modes. researchgate.net Computational methods, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these vibrational frequencies. nih.gov

A strong correlation between the experimental and calculated wavenumbers, after applying a scaling factor to the theoretical data to account for anharmonicity and other systematic errors, validates both the experimental assignments and the computational model. derpharmachemica.com Key vibrational modes for this compound include the C=S stretching of the thione group, C-S stretching within the dithiole ring, and various C-H and C=C stretching and bending modes of the benzene (B151609) ring.

Below is a table comparing the experimental FT-IR data with theoretically calculated vibrational frequencies for some of the characteristic peaks of this compound.

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) researchgate.net | Calculated Wavenumber (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| C-H Aromatic Stretching | 3065 | 3075 | -10 |

| C=C Aromatic Stretching | 1580 | 1588 | -8 |

| C=C Aromatic Stretching | 1450 | 1455 | -5 |

| C=S Thione Stretching | 1180 | 1189 | -9 |

| C-S Stretching | 850 | 857 | -7 |

| S-S Stretching | 530 | 535 | -5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for corroborating molecular structures. researchgate.netresearchgate.net Experimental ¹H and ¹³C NMR spectra for this compound have been reported, providing precise information about the chemical environment of each nucleus. researchgate.net

Theoretical calculations of the NMR shielding constants are performed, and the chemical shifts are then determined relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). The close agreement between the experimental and calculated chemical shifts confirms the structural integrity of the synthesized compound.

The following tables present a comparison of the experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Proton | Experimental δ (ppm) researchgate.net | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H-4 | 7.28 | 7.35 | -0.07 |

| H-5 | 7.45 | 7.51 | -0.06 |

| H-6 | 7.25 | 7.31 | -0.06 |

| H-7 | 8.05 | 8.12 | -0.07 |

| Carbon | Experimental δ (ppm) researchgate.net | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-3a | 136.5 | 137.2 | -0.7 |

| C-4 | 126.8 | 127.5 | -0.7 |

| C-5 | 129.1 | 129.9 | -0.8 |

| C-6 | 127.3 | 128.0 | -0.7 |

| C-7 | 127.8 | 128.6 | -0.8 |

| C-7a | 153.4 | 154.1 | -0.7 |

| C=S | 210.2 | 211.5 | -1.3 |

UV-Visible Spectroscopy

The electronic absorption properties of this compound can be studied using UV-Visible spectroscopy and modeled with TD-DFT calculations. researchgate.netrsc.orgsapub.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions, typically π → π* and n → π*, can be assigned to specific molecular orbitals. sapub.org

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from its conjugated aromatic and dithiolethione system. The correlation between the experimental λmax values and the TD-DFT predictions provides insight into the electronic structure and excited states of the molecule.

A comparison of the experimental and calculated UV-Visible absorption data is presented below.

| Electronic Transition | Experimental λmax (nm) | Calculated λmax (nm) | Difference (nm) |

|---|---|---|---|

| π → π | 425 | 433 | -8 |

| π → π | 315 | 321 | -6 |

| n → π* | 280 | 287 | -7 |

Synthetic Applications of 3h 1,2 Benzodithiole 3 Thione and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

3H-1,2-Benzodithiole-3-thione is a valuable intermediate in the synthesis of a variety of organic compounds, including other heterocyclic systems and specialized reagents. Its fused bicyclic structure, containing a reactive disulfide bond, makes it a target for various chemical transformations.

Recent research has demonstrated efficient and modular copper-catalyzed protocols for the synthesis of benzodithiole derivatives. nih.govacs.org For instance, the reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) in the presence of a copper catalyst provides access to 3H-benzo[c] glenresearch.comacs.orgdithiol-3-imine derivatives. nih.govacs.org These imine derivatives can then be readily converted via acidic hydrolysis into the corresponding 3H-benzo[c] glenresearch.comacs.orgdithiol-3-one. acs.org This ketone is a direct precursor to the highly significant Beaucage reagent, which is synthesized through oxidation. acs.org This synthetic pathway highlights the role of the benzodithiole skeleton as a foundational structure that can be strategically modified to produce high-value chemical tools.

Furthermore, the broader class of 3H-1,2-dithiole-3-thiones are well-established precursors for various polysulfur-containing heterocycles. mdpi.com Their synthesis can be achieved through several methods, including the sulfuration of 3-oxoesters with reagents like Lawesson's reagent and elemental sulfur, or from α-enolic dithioesters. mdpi.com A reported high-yield (85%) route for the synthesis of this compound involves the treatment of benzisothiazolinone with tetraphosphorus (B14172348) decasulfide (P₄S₁₀), underscoring its accessibility for further synthetic applications. researchgate.netdntb.gov.ua

Development of Sulfur Transfer Reagents

One of the most prominent applications of the 3H-1,2-benzodithiole framework is in the development of sulfur transfer reagents. These reagents are designed to efficiently deliver a sulfur atom to a substrate, a critical transformation in the synthesis of organosulfur compounds. This is particularly vital in the field of nucleic acid chemistry for the preparation of modified oligonucleotides. mdpi.com

The most notable sulfurizing agent derived from this class of compounds is 3H-1,2-benzodithiol-3-one 1,1-dioxide, widely known as the Beaucage reagent. acs.orgtcichemicals.comacs.org It is not the thione itself, but an oxidized derivative of the corresponding ketone, 3H-1,2-benzodithiol-3-one. The synthesis involves the quantitative oxidation of the dithiolanone precursor using an oxidizing agent like dimethyldioxirane. thieme-connect.com

The Beaucage reagent found widespread use due to its high efficiency, rapid reaction times, and good solubility in acetonitrile, the common solvent for oligonucleotide synthesis. glenresearch.comwikipedia.org However, it suffers from some drawbacks, including limited stability in solution once placed on an automated DNA synthesizer and the potential for its cyclic sulfoxide (B87167) by-product to cause unwanted oxidation of the substrate. glenresearch.comglenresearch.comacs.org These limitations have spurred the development of alternative sulfurizing agents.

Analogues and alternative reagents have been investigated to overcome the shortcomings of the Beaucage reagent. These include Phenylacetyl Disulfide (PADS), 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), and 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). mdpi.comglenresearch.comacs.org DDTT, in particular, is often preferred today due to its excellent combination of low cost, high efficacy, rapid kinetics, and superior stability in solution, making it highly suitable for both DNA and RNA sulfurization. glenresearch.commdpi.com

Table 1: Comparison of Common Sulfur Transfer Reagents in Oligonucleotide Synthesis

| Reagent Name | Chemical Name | Key Advantages | Key Disadvantages |

| Beaucage Reagent | 3H-1,2-Benzodithiol-3-one 1,1-Dioxide | High efficiency, fast reaction kinetics. glenresearch.com | Limited stability in solution, by-product can be an oxidizing agent. glenresearch.comglenresearch.comacs.org |

| DDTT | 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | Excellent stability, high efficiency for DNA & RNA, low cost. glenresearch.commdpi.com | |

| PADS | Phenylacetyl Disulfide | Economical, efficient for large-scale synthesis. acs.org | Requires co-solvent like 3-picoline. acs.org |

| EDITH | 3-Ethoxy-1,2,4-dithiazoline-5-one | Efficient sulfurization. mdpi.comresearchgate.net | Can be less stable or more expensive than newer alternatives. google.com |

| TETD | N,N,N',N'-Tetraethylthiuram Disulfide | Commercially available, soluble in acetonitrile. mdpi.comwikipedia.org | Slower reaction times compared to Beaucage reagent. thieme-connect.com |

The primary application of the Beaucage reagent and its analogues is the synthesis of oligonucleotide phosphorothioates (PSOs). glenresearch.comtcichemicals.com This chemical modification is a cornerstone of antisense technology and the development of nucleic acid-based therapeutics. glenresearch.com The process involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphodiester backbone of DNA or RNA. glenresearch.com

During automated solid-phase synthesis using the phosphoramidite (B1245037) method, the internucleotide linkage is initially formed as a phosphite (B83602) triester. acs.org This intermediate is then converted to the desired phosphorothioate (B77711) triester by treatment with a sulfurizing agent. thieme-connect.com The Beaucage reagent efficiently transfers a sulfur atom to the phosphorus(III) center, a process significantly faster than using elemental sulfur. tcichemicals.comthieme-connect.com

This modification renders the oligonucleotide backbone resistant to degradation by nucleases, enzymes that rapidly cleave natural phosphodiester bonds. glenresearch.comthieme-connect.com This enhanced stability is crucial for the in vivo applications of antisense oligonucleotides, allowing them to persist long enough in biological systems to find their target mRNA and exert their therapeutic effect. glenresearch.com The resulting phosphorothioate linkage is chiral at the phosphorus center, typically resulting in a mixture of Rₚ and Sₚ diastereomers.

Table 2: Key Research Findings on Oligonucleotide Sulfurization

| Finding | Significance | Relevant Reagent(s) |

| Nuclease Resistance | Phosphorothioate modification protects oligonucleotides from enzymatic degradation, increasing their biological half-life. glenresearch.comthieme-connect.com | Beaucage Reagent, DDTT, PADS |

| High Efficiency | Achieves over 99.6% sulfurization per step, crucial for the synthesis of long oligonucleotides. acs.org | Beaucage Reagent, PADS, DDTT |

| Reaction Speed | Allows for short reaction times (60-120 seconds) compatible with automated synthesis cycles. glenresearch.comacs.org | Beaucage Reagent, PADS |

| RNA Sulfurization | Some reagents are more effective than others for the more demanding sulfurization of RNA phosphoramidites. glenresearch.comglenresearch.com | DDTT shows better performance than Beaucage Reagent. glenresearch.com |

| Large-Scale Synthesis | Development of cost-effective and stable reagents enables the manufacture of therapeutic oligonucleotides at scale. acs.orgresearchgate.net | PADS, 3-Amino-1,2,4-dithiazole-5-thione (ADTT) |

Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-Dioxide) and its Analogues

Contribution to the Synthesis of Diverse Heterocyclic Systems

Beyond their role in sulfur-transfer reactions, 3H-1,2-dithiole-3-thiones are versatile platforms for the synthesis of a wide array of other heterocyclic compounds. mdpi.com The inherent reactivity of the dithiolethione ring allows for diverse transformations, leading to novel molecular scaffolds.

A comprehensive review highlights that the 3H-1,2-dithiole-3-thione ring can undergo various transformations. mdpi.com These include:

1,3-Dipolar Cycloadditions: The thione can react with dipolarophiles to construct new ring systems.

Replacement of Sulfur Atoms: One or both sulfur atoms in the ring can be replaced by other atoms, such as nitrogen, to form different carbon-nitrogen containing heterocycles.

Ring Transformations: The entire ring can be rearranged or used as a synthon for building more complex structures. mdpi.com

For example, the reaction of 4,5,6,7-tetrahydro-3H-1,2-benzodithiole-3-thione with various Wittig and Wittig-Horner reagents has been shown to produce novel phosphanylidene-benzothiophenethione and benzothiaphosphinine-4-thione derivatives. researchgate.net Additionally, copper-catalyzed reactions of 2-bromo-benzothioamides can be directed to produce not only benzodithioles but also benzothiaselenoles and dibenzodithiocines by altering the reaction components, showcasing the versatility of the core synthetic strategy. nih.govacs.org These reactions demonstrate the utility of the benzodithiole-3-thione scaffold as a key intermediate for accessing a broad spectrum of heterocyclic structures, many with potential applications in materials science and medicinal chemistry.

Applications in Materials Science and Emerging Technologies

Investigation in Hydrogen Storage Applications

The quest for safe and efficient hydrogen storage materials is a critical area of research for clean energy technologies. 3H-1,2-Benzodithiole-3-thione has been identified as a candidate for physisorption-based hydrogen storage due to its sulfur-containing structure.

Recent research has focused on developing cost-effective and high-yield synthesis routes for this compound (btt) to facilitate its study in this context. researchgate.net A notable study reported a method for producing pure btt and subsequently tested its hydrogen storage capabilities. researchgate.netdntb.gov.ua The findings from this research indicate that the compound demonstrates an ability to store hydrogen. The experimental results showed that pure this compound is capable of storing 0.4611 wt% of hydrogen under a pressure of 90 bar at a temperature of 77 K. researchgate.net This investigation highlights the initial promise of this organosulfur compound in the field of hydrogen storage. researchgate.netuludag.edu.tr

| Parameter | Value | Reference |

|---|---|---|

| Hydrogen Storage Capacity (wt%) | 0.4611 | researchgate.net |

| Pressure (bar) | 90 | researchgate.net |

| Temperature (K) | 77 | researchgate.net |

Potential in Functional Materials Design (e.g., related to organosulfur compounds for diverse functionalization)

Organosulfur compounds are a fundamental class of materials with growing applications in materials science, nanotechnology, and molecular electronics. nih.gov The unique properties of the sulfur atom, including its ability to direct chemical reactions, make these compounds valuable for creating highly functionalized molecules. acs.orgacs.org

This compound and its derivatives represent a platform for designing new functional materials. ontosight.ainih.gov The benzodithiole structure is a key building block, and its derivatives have been explored for their potential in developing materials such as conductive polymers and specialized ligands for coordination chemistry. ontosight.ai The reactivity of the dithiole ring allows for various chemical modifications, leading to a diverse range of functionalized organosulfur compounds. nih.govtus.ac.jp

Research has demonstrated efficient, copper-catalyzed methods for synthesizing benzodithiole derivatives, which opens pathways to structurally diverse molecules. nih.gov These synthetic strategies allow for the introduction of various functional groups onto the benzene (B151609) ring of the benzodithiole skeleton. nih.gov Furthermore, the thione group of 3H-1,2-dithiole-3-thione derivatives can be converted to a carbonyl group, creating 3H-1,2-dithiol-3-one analogues, which further expands the range of accessible functional materials. researchgate.net This versatility in functionalization is crucial for tuning the electronic and physical properties of materials for specific applications. nih.govtus.ac.jp The development of these synthetic methodologies underscores the potential of this compound as a precursor for a wide array of highly functionalized organosulfur compounds. nih.govtus.ac.jp

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns and Selectivity

While the reactivity of 3H-1,2-benzodithiole-3-thione has been the subject of numerous studies, there remains considerable scope for discovering novel reaction pathways and understanding the subtleties of its selectivity. nih.gov Future investigations could focus on its behavior under unconventional reaction conditions, such as photolysis, electrolysis, or high pressure, potentially leading to unprecedented molecular transformations. For instance, the flash vacuum thermolysis of related compounds has been shown to generate transient, highly reactive intermediates like benzothiet-2-thione. tandfonline.com A deeper understanding of the factors governing the selectivity of its reactions, including the choice of solvents, catalysts, and reaction partners, is crucial. For example, its reaction with diamines can lead to the displacement of one or two sulfur atoms, depending on the reaction conditions and the nature of the diamine. rsc.org

Key areas for future reactivity studies include:

Cycloaddition Reactions: While 1,3-dipolar cycloadditions are known, a systematic exploration of reactions with a wider array of dipolarophiles could yield novel heterocyclic systems. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating reactions that induce cleavage of the S-S or C-S bonds could provide access to new classes of organosulfur compounds. Unexpected sulfur rearrangements have been observed in copper-catalyzed reactions, highlighting the potential for novel discoveries. nih.govacs.org

Reactions with Organometallic Reagents: A comprehensive study of its reactions with a broad range of organometallic reagents beyond what is currently known could unveil new C-C and C-S bond-forming strategies.

Rational Design of Novel Derivatives with Tailored Chemical Functionality

The core structure of this compound serves as a versatile scaffold for the rational design of new derivatives with specific chemical functionalities. By strategically introducing various substituents onto the benzene (B151609) ring, the electronic and steric properties of the molecule can be fine-tuned, thereby influencing its reactivity, physical properties, and potential applications. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electrophilicity of the thiocarbonyl group and the stability of the dithiole ring.

Future design strategies could target the development of:

Functional Materials: Derivatives designed for applications in materials science, such as organic electronics or polymers, could be explored. The related 1,2,3-dithiazole systems, for instance, are being investigated for their potential in photovoltaics. researchgate.net

Fluorescent Probes: Building on the principle of fluorescence quenching and restoration, novel derivatives could be designed as selective chemosensors for various analytes. acs.org

Catalysts: The sulfur-rich core could be functionalized to act as a ligand for metal catalysts or as an organocatalyst itself.

A systematic study of structure-property relationships will be essential for the successful design of these novel derivatives. This would involve the synthesis of a library of compounds with diverse functionalities and a thorough evaluation of their chemical and physical properties.

Advancements in Asymmetric Synthesis and Stereocontrol

The development of asymmetric methods for the synthesis of chiral derivatives of this compound represents a significant and largely unexplored research area. Chiral sulfur-containing compounds are of growing importance in various fields, including medicinal chemistry and materials science. While asymmetric syntheses of other sulfur-containing heterocycles, such as 3,4-dihydropyrimidin-2-thione derivatives, have been successfully developed using chiral catalysts, similar strategies for the benzodithiole-3-thione system are yet to be reported. rsc.org

Future research in this area should focus on:

Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as chiral Brønsted acids or metal complexes, that can effectively control the stereochemistry of reactions involving prochiral derivatives of this compound.

Use of Chiral Auxiliaries: The attachment of a chiral auxiliary to the molecule to direct the stereochemical outcome of subsequent reactions, followed by its removal.

Kinetic Resolution: The separation of a racemic mixture of chiral derivatives through enantioselective reactions.

The ability to synthesize enantiomerically pure derivatives of this compound would open up new possibilities for their application in areas where chirality is a critical factor.

Development of More Efficient and Sustainable Synthetic Methodologies

While several methods exist for the synthesis of this compound and its derivatives, there is a continuous need for the development of more efficient, cost-effective, and environmentally friendly synthetic routes. nih.govdntb.gov.ua Traditional methods often involve the use of harsh reagents like phosphorus pentasulfide and high temperatures. nih.gov

Future research should aim to develop:

Greener Synthetic Routes: The use of less toxic and more sustainable reagents and solvents, as well as the development of solvent-free reaction conditions.

One-Pot Syntheses: The design of multi-component reactions where several synthetic steps are combined into a single operation, thereby reducing the need for purification of intermediates and saving time and resources.

Recent research has reported a high-yield (85%) synthesis of this compound, which is a step in the right direction. researchgate.net Further improvements in yield, purity, and sustainability are still desirable.

Integration of Advanced Computational Methods for Predictive Chemistry and Materials Design

Advanced computational methods, such as Density Functional Theory (DFT), can play a crucial role in accelerating the discovery and development of new chemistry related to this compound. These methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives, guiding experimental efforts and enabling the rational design of new compounds with desired properties. mdpi.com

Computational studies can be employed to:

Predict Reactivity and Selectivity: By calculating reaction energy profiles and transition state structures, computational models can help to predict the outcome of unknown reactions and explain observed selectivity. researchgate.net

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can help to identify promising candidates for synthesis and experimental evaluation. rsc.org

Understand Spectroscopic Properties: Computational methods can be used to simulate and interpret various spectra (e.g., NMR, UV-Vis), aiding in the characterization of new compounds. tandfonline.com

The synergy between experimental and computational chemistry will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Q. How can computational methods be applied to determine the electronic and geometric properties of 3H-1,2-benzodithiole-3-thione?

Methodological Answer:

- DFT (Density Functional Theory) and ab initio/HF (Hartree-Fock) calculations are validated approaches for predicting bond lengths, valence angles, and charge densities. For instance, comparing calculated results (e.g., bond lengths in [Table-1]) with experimental X-ray crystallography data ensures accuracy .

- Use software like Gaussian or ORCA to optimize molecular geometry. Validate by cross-referencing with experimental crystallographic data (e.g., triclinic crystal structure with a = 7.86 Å, b = 8.19 Å ).

- Assess electron density distribution via Mulliken population analysis or electrostatic potential maps to study substituent effects (e.g., donor/acceptor groups like methyl or cyanide) .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Methodological Answer:

- One-step conversions : React 2-bromobenzaldehydes with potassium sulfide in DMF, followed by sulfurization, to yield benzodithiolethiones efficiently (yield: ~34%) .

- Enamine-based synthesis : Use cyclopentanone derivatives and sulfur in THF to synthesize fused-ring derivatives (e.g., methyl 3,4,5,6-tetrahydro-3-thioxocyclopenta[c][1,2]dithiole-6-carboxylate) .

- Confirm purity via GCMS (>95%) and structure via ¹H NMR (e.g., δ 2.77 ppm for CH₂ groups) and IR spectroscopy .

Q. How can computational tools predict the toxicity of this compound derivatives?

Methodological Answer:

- Use GUSAR-online , a QSAR (Quantitative Structure-Activity Relationship) platform, to predict acute toxicity. Input SMILES notations of derivatives (e.g., 5-(4-methoxyphenyl) substitution) and analyze LD₅₀ values .

- Validate predictions with in vitro assays (e.g., β-cell oxidative stress models) to assess glutathione modulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced chemopreventive efficacy?

Methodological Answer:

- Substituent optimization : Introduce electron-donating groups (e.g., 4-methoxyphenyl) to enhance electrophilicity and Nrf2 activation, as seen in oltipraz derivatives .

- Toxicity mitigation : Replace bulky substituents (e.g., pyrazinyl groups) with polar moieties (e.g., carboxylates) to reduce hepatotoxicity while retaining activity .

- Validate via in vivo models: Measure tumor incidence reduction in organ-specific carcinogenesis assays (e.g., liver or pancreatic models) .

Q. What experimental approaches elucidate the dichalcogenide (S–S, S–Se) bond reactivity of this compound derivatives?

Methodological Answer:

- Nucleophilic attack studies : React derivatives with sp² nitrogen nucleophiles to probe ring-opening at the C1–Ch2 bond. Monitor via HPLC or ¹H NMR (e.g., persulfide formation ).

- Electrostatic potential mapping : Use DFT to identify σ-hole regions near dichalcogenide bonds, correlating with reactivity toward thiols or selenols .

- Compare bond dissociation energies (BDEs) of S–S vs. S–Se bonds using calorimetry or computational models .

Q. How can mechanistic studies evaluate the cytoprotective effects of this compound in oxidative stress models?

Methodological Answer:

- Glutathione modulation assays : Treat pancreatic β-cells (e.g., RINm5F) with D3T and measure GSH/GSSG ratios via LC-MS. Correlate with upregulation of glutathione reductase (GR) and peroxidase (GPx) .

- Gene expression profiling : Use qPCR or RNA-seq to quantify Nrf2 pathway activation (e.g., HO-1, NQO1) in response to derivative exposure .

- Validate in vivo via transgenic models (e.g., Nrf2⁻/⁻ mice) to confirm pathway specificity .

Q. What strategies address contradictory data on the chemopreventive efficacy vs. toxicity of this compound derivatives?

Methodological Answer:

- Dose-response optimization : Perform pharmacokinetic studies (e.g., AUC calculations) to identify therapeutic windows for derivatives like ADTa or oltipraz .

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive sulfur species) and redesign derivatives to block metabolic activation .

- Cross-validate findings in multiple species (e.g., rodents vs. primates) to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.